molecular formula C11H18O B12893860 Cis-3-methylenedecahydrocycloocta[b]furan

Cis-3-methylenedecahydrocycloocta[b]furan

Cat. No.: B12893860
M. Wt: 166.26 g/mol
InChI Key: SRMMEZAVKUXTDK-GHMZBOCLSA-N
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Description

Cis-3-methylenedecahydrocycloocta[b]furan: is a complex organic compound characterized by its unique structure, which includes a furan ring fused to a decahydrocyclooctane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-methylenedecahydrocycloocta[b]furan typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the fused ring system. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts such as montmorillonite or palladium on carbon are often employed to facilitate the cyclization process and enhance the efficiency of the reaction .

Mechanism of Action

The mechanism of action of cis-3-methylenedecahydrocycloocta[b]furan involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-3-methylenedecahydrocycloocta[b]furan is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(3aR,9aR)-3-methylidene-3a,4,5,6,7,8,9,9a-octahydrocycloocta[b]furan

InChI

InChI=1S/C11H18O/c1-9-8-12-11-7-5-3-2-4-6-10(9)11/h10-11H,1-8H2/t10-,11-/m1/s1

InChI Key

SRMMEZAVKUXTDK-GHMZBOCLSA-N

Isomeric SMILES

C=C1CO[C@H]2[C@@H]1CCCCCC2

Canonical SMILES

C=C1COC2C1CCCCCC2

Origin of Product

United States

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